4-(4-t-Butylsulfamoylphenyl)-2-methylphenol
Overview
Description
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenolic structure with a tert-butylsulfamoyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-tert-butylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form the sulfamoyl group.
Methylation: Finally, the phenolic compound is methylated to introduce the methyl group at the ortho position relative to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Flow microreactor systems can be employed to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfamoyl group can interact with active sites, leading to inhibition or modulation of biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the sulfamoyl and methyl groups, making it less versatile in certain applications.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of the sulfamoyl group, leading to different reactivity and applications.
Uniqueness
4-(4-t-Butylsulfamoylphenyl)-2-methylphenol is unique due to the presence of both the sulfamoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-4-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-11-14(7-10-16(12)19)13-5-8-15(9-6-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASDHBXDSVGBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144806 | |
Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-11-3 | |
Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-sulfonamide, N-(1,1-dimethylethyl)-4′-hydroxy-3′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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